N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
The compound N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide features a fused dihydroimidazothiazole core linked to a phenyl group, which is further connected via an amide bond to a cyclopentane ring substituted with a thiophene moiety.
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS2/c25-19(21(9-1-2-10-21)18-4-3-12-26-18)22-16-7-5-15(6-8-16)17-14-24-11-13-27-20(24)23-17/h3-8,12,14H,1-2,9-11,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAVMGHJNVAEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=CN5CCSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on various studies that highlight its effects against different biological targets.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 326.4 g/mol
- CAS Number : 1209144-42-2
The compound features a complex structure that includes a cyclopentanecarboxamide moiety linked to a thiophene and an imidazo-thiazole ring, which are known for their diverse biological activities.
Antiproliferative Activity
Numerous studies have investigated the antiproliferative effects of compounds containing thiazole and imidazole rings. The presence of these moieties often correlates with significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound's mechanism may involve the inhibition of key enzymes or pathways involved in cell proliferation. For instance, derivatives with similar structures have shown to inhibit DNA synthesis or induce apoptosis in cancer cells.
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Case Studies :
- A study evaluating thiazole derivatives reported IC values in the submicromolar range against human cancer cell lines such as HeLa and CEM, indicating potent antiproliferative properties .
- Another investigation highlighted that compounds with similar structural features exhibited significant activity against pancreatic cancer cells, with GI values ranging from 1.4 to 4.2 µM .
Trypanocidal Activity
The compound's structural analogs have been shown to possess trypanocidal activity, which is crucial for treating diseases like Chagas disease caused by Trypanosoma brucei.
- Activity Levels : Compounds with similar thiazole and imidazole structures demonstrated IC values ranging from 0.42 to 0.80 µM against Trypanosoma brucei, suggesting that modifications to the side chains can enhance activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Imidazo-thiazole Ring | Essential for cytotoxicity |
| Cyclopentanecarboxamide | Enhances binding affinity |
| Thiophene Substitution | Modulates lipophilicity and bioavailability |
Studies have indicated that variations in substituents on the phenyl ring can significantly affect the potency of these compounds against specific targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound A : N-[2-[3-[[(3R)-3-Hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide
- Structural Similarities : Shares the imidazothiazole core and phenyl linkage.
- Key Differences :
- The cyclopentanecarboxamide in the target compound is replaced with a naphthalene carboxamide.
- A hydroxypyrrolidine substituent is appended to the imidazothiazole.
- Functional Impact: The naphthalene group increases hydrophobicity compared to the cyclopentane-thiophene system.
Compound B : Efinaconazolum (2R)-2-methyl-6-nitro-2-[(4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}phenoxy)methyl]-2,3-dihydroimidazo[2,1-b][1,3]oxazole
- Structural Similarities : Contains a dihydroimidazo-oxazole core.
- Key Differences: Oxygen replaces sulfur in the oxazole ring, reducing electron density and altering reactivity. A trifluoromethoxy-phenoxy group enhances metabolic stability compared to the thiophene substituent.
- Functional Impact :
Substituent and Pharmacophore Variations
Compound C : T0901317 (N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide)
- Structural Similarities : Features a sulfonamide-linked aromatic system.
- Key Differences :
- Lacks the imidazothiazole core but includes bulky fluorinated groups.
- Functional Impact: Fluorinated groups enhance bioavailability and resistance to oxidative metabolism.
Compound D : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Structural Similarities : Contains a tetrahydroimidazopyridine core.
- Key Differences: The pyridine ring replaces the thiazole, altering electronic properties. Nitro and cyano groups introduce strong electron-withdrawing effects.
- Functional Impact: Increased polarity from nitro/cyano groups may reduce membrane permeability compared to the target compound’s thiophene-cyclopentane system .
Spectroscopic Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
